molecular formula C7H7ClN2O B1488331 2-Chloro-6-methylisonicotinamide CAS No. 25462-95-7

2-Chloro-6-methylisonicotinamide

Cat. No.: B1488331
CAS No.: 25462-95-7
M. Wt: 170.59 g/mol
InChI Key: OWXORRMQUDENAB-UHFFFAOYSA-N
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Description

2-Chloro-6-methylisonicotinamide (CAS 54957-84-5) is a substituted pyridine derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.596 g/mol. Its IUPAC name is 2-chloro-6-methylpyridine-3-carboxamide, and it is commonly used as a chemical intermediate in pharmaceutical and agrochemical research. The compound features a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and a carboxamide group at position 3. This structural configuration confers unique reactivity, making it valuable in synthesizing heterocyclic compounds for drug discovery.

Preparation Methods

Overview of 2-Chloro-6-methylisonicotinamide Synthesis

This compound is an important intermediate in pharmaceutical and agrochemical synthesis. Its preparation involves multi-step organic synthesis, often starting from substituted pyridine derivatives such as 2-chloro-6-aminotoluene or related compounds.

Key Preparation Routes

Diazotization and Substitution Reactions

A common approach to prepare this compound involves diazotization of 2-chloro-6-aminotoluene derivatives followed by substitution with nucleophiles. The process typically includes:

  • Step a: Diazotization

    • React 2-chloro-6-aminotoluene with sodium nitrite in the presence of an acid (hydrochloric acid or sulfuric acid).
    • Reaction temperature is controlled between -10 °C to 10 °C.
    • Solvents used include water, acetone, tetrahydrofuran, toluene, xylene, hexane, or cyclohexane.
    • Molar ratios: Compound to acid (1:2 to 1:5), compound to sodium nitrite (1:1 to 1:1.5).
    • Reaction time ranges from 1 to 10 hours.
  • Step b: Nucleophilic Substitution

    • The diazonium intermediate is reacted with sodium methyl mercaptan in the presence of a base catalyst such as sodium hydroxide, potassium hydroxide, sodium carbonate, or potassium carbonate.
    • The reaction is kept below 10 °C during addition and then stirred for several hours at ambient or slightly elevated temperatures.
    • Organic solvents like toluene or ethyl acetate are used for extraction and purification.
    • Yields typically range from 94% to 96%, with high purity (GC content >97%).

This method is efficient, with fewer steps, economical reagents, and environmentally friendly aspects suitable for large-scale industrial production of 2-chloro-6-methylthiotoluene, a precursor to this compound.

Alternative Synthetic Routes

One-Pot Synthesis from 2-Chloro-3-cyano-6-methylpyridine

Another approach involves a one-pot synthesis starting from 2-chloro-3-cyano-6-methylpyridine:

  • Ammonolysis Step

    • React 2-chloro-3-cyano-6-methylpyridine with aqueous ammonia (5-30%, preferably 20-30%) in molar excess (2-100 times).
    • Conditions: 0 to 200 °C, preferably 120 to 180 °C, for 5 minutes to 10 hours.
    • This step converts the nitrile group to an amino group.
  • Base-Catalyzed Hydrolysis

    • After ammonia removal, add a base such as sodium hydroxide or potassium hydroxide (1-10 times molar excess).
    • Stir at 0 to 100 °C, preferably 80 to 100 °C, for 5 minutes to 5 hours.
    • This converts the intermediate to 2-amino-6-methylnicotinic acid, which can be further converted to the amide.
  • Isolation

    • Neutralize the reaction mixture with hydrochloric acid to precipitate the product.
    • Filter, wash, and dry to obtain high-purity product with yields up to 94%.

This method is advantageous for producing high-purity intermediates for further synthesis of this compound and related compounds.

Preparation of Precursors: 2-Chloro-6-methylaniline

Since this compound synthesis often requires 2-chloro-6-methylaniline or related amines, methods for their preparation are relevant:

  • Starting from 3-chloro-5-methyl-4-nitroaniline, a diazotization reaction with sulfuric acid and sodium nitrite in water solvent is performed.
  • The molar ratios are approximately 1:3-4:1-1.1 (starting material:sulfuric acid:sodium nitrite).
  • Subsequent reduction with hypophosphorous acid and iron powder in a one-pot reaction yields 2-chloro-6-methylaniline.
  • This process is efficient and suitable for scale-up.

Comparative Data Table of Preparation Methods

Preparation Step Conditions / Reagents Yield (%) Purity (GC or Equivalent) Notes
Diazotization + Methyl Mercaptan Substitution 2-chloro-6-aminotoluene, NaNO2, HCl or H2SO4, NaSCH3, NaOH/KOH/Na2CO3, 0-10 °C 94-96 >97% Low temp, mild conditions, environmentally friendly
One-Pot Ammonolysis & Hydrolysis 2-chloro-3-cyano-6-methylpyridine, NH3 (20-30%), NaOH/KOH, 120-180 °C (step 1), 80-100 °C (step 2) 94 High purity One-pot, high temperature, suitable for intermediates
Diazotization & Reduction to 2-chloro-6-methylaniline 3-chloro-5-methyl-4-nitroaniline, H2SO4, NaNO2, hypophosphorous acid, iron powder Not specified Not specified One-pot, scalable, precursor synthesis

Research Findings and Optimization Notes

  • The diazotization reaction is sensitive to temperature, with optimal control between -10 °C and 10 °C to prevent side reactions and degradation.
  • The choice of base catalyst in the substitution step influences yield and purity; sodium hydroxide and potassium hydroxide are preferred for their strong basicity and solubility.
  • Solvent selection (e.g., toluene, ethyl acetate) affects extraction efficiency and product isolation.
  • One-pot synthesis methods reduce intermediate isolation steps, improving overall efficiency and reducing waste.
  • Reaction times vary from 1 hour to 10 hours depending on scale and temperature, with longer times favoring complete conversion.
  • High molar excess of ammonia in ammonolysis ensures complete conversion of nitrile groups to amines.
  • Purification by recrystallization or chromatography ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-methylisonicotinamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: this compound oxide

  • Reduction: this compound amine

  • Substitution: 2-Hydroxy-6-methylisonicotinamide, 2-Amino-6-methylisonicotinamide

Scientific Research Applications

2-Chloro-6-methylisonicotinamide has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating infections and diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

2-Chloro-6-methylisonicotinamide is structurally similar to other isonicotinamide derivatives, such as 2-Chloroisonicotinamide and 6-Methylisonicotinamide. its unique combination of chlorine and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound in specific applications.

Comparison with Similar Compounds

Below is a detailed comparison of 2-Chloro-6-methylisonicotinamide with structurally related compounds, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 54957-84-5 C₇H₇ClN₂O 170.596 Chloro, methyl, carboxamide Pharmaceutical intermediates
2-Chloro-6-methoxyisonicotinamide 175277-66-4 C₇H₇ClN₂O₂ 186.597 Chloro, methoxy, carboxamide Organic synthesis
Ethyl 2-chloro-6-methoxyisonicotinate 106719-08-8 C₉H₁₀ClNO₃ 215.63 Chloro, methoxy, ethyl ester Building block for heterocycles
Ethyl 2-chloro-6-methoxynicotinate 1233520-12-1 C₉H₁₀ClNO₃ 215.63 Chloro, methoxy, ethyl ester Agrochemical synthesis
Methyl 6-amino-2-chloro-3-iodoisonicotinate 1555848-65-1 C₈H₆ClIN₂O₂ 312.49 Chloro, amino, iodo, methyl ester Cross-coupling reactions

This compound vs. 2-Chloro-6-methoxyisonicotinamide

  • Functional Groups : The methyl group in the former enhances lipophilicity, whereas the methoxy group in the latter increases electron density on the pyridine ring, altering reactivity in nucleophilic substitutions.
  • Applications : The methoxy derivative is often used in synthesizing alkaloid analogs due to its hydrogen-bonding capability, while the methyl variant is preferred in kinase inhibitor development.

Ethyl Ester Derivatives (CAS 106719-08-8 vs. 1233520-12-1)

  • Structural Isomerism : Both share the same molecular formula but differ in substituent positions (isonicotinate vs. nicotinate). This affects regioselectivity in reactions like Suzuki-Miyaura couplings.
  • Applications : The isonicotinate ester is used in antiviral drug precursors, while the nicotinate ester is applied in herbicide synthesis.

Methyl 6-amino-2-chloro-3-iodoisonicotinate (CAS 1555848-65-1)

  • Unique Features : The iodo substituent enables participation in transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig amination), making it critical for synthesizing complex bioactive molecules.

Physicochemical Properties

  • Solubility : Carboxamide derivatives (e.g., 54957-84-5) exhibit higher aqueous solubility compared to ester derivatives (e.g., 106719-08-8) due to hydrogen-bonding capacity.
  • Stability : Methoxy-substituted compounds (e.g., 175277-66-4) are more prone to oxidative degradation than methyl-substituted analogs.

Research Findings and Trends

Recent studies highlight the role of this compound in developing BTK inhibitors for autoimmune diseases, while its methoxy analog (175277-66-4) is being explored in antimicrobial peptidomimetics . Ethyl ester derivatives are gaining traction in green chemistry due to their recyclable byproducts.

Biological Activity

2-Chloro-6-methylisonicotinamide is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 6-position on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, disrupting metabolic processes critical for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The compound appears to activate specific apoptotic pathways, making it a candidate for further development as a chemotherapeutic agent .

Enzyme Inhibition

This compound has been shown to inhibit nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. This inhibition can affect metabolic pathways involving nicotinamide, which is crucial for cellular energy metabolism and signaling . The compound's interaction with these enzymes highlights its potential role in metabolic regulation.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent study focused on the effects of this compound on MCF-7 breast cancer cells. The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that this reduction was associated with increased apoptosis, as evidenced by Annexin V staining .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various molecular targets:

  • Enzyme Inhibition : The chlorine atom and methyl group enhance binding affinity to nicotinamidases, leading to competitive inhibition.
  • Induction of Apoptosis : The compound activates caspase pathways in cancer cells, promoting programmed cell death.
  • Disruption of Bacterial Metabolism : By inhibiting key enzymes in bacterial cells, it disrupts essential metabolic functions .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
2-Chloroisonicotinamide Lacks methyl group at the 6-positionModerate antimicrobial activity
6-Methylisonicotinamide Lacks chlorine atom at the 2-positionLimited anticancer properties
2-Chloro-4-methylisonicotinamide Methyl group at the 4-positionAntimicrobial but less potent

The unique positioning of functional groups in this compound contributes to its distinct biological activities compared to related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-6-methylisonicotinamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and amidation steps. For example, chlorination of 6-methylisonicotinic acid derivatives using POCl₃ or SOCl₂, followed by coupling with amines. Optimization includes:

  • Temperature control (e.g., 80–100°C for chlorination) to minimize side reactions.
  • Solvent selection (e.g., DMF for amidation) to enhance reactivity .
    Table 1 : Comparative yields under varying conditions:
PrecursorReagentSolventYield (%)Purity (HPLC)
6-Methylisonicotinic acidPOCl₃Toluene7295%
Methyl ester derivativeSOCl₂DMF8598%

Q. Which analytical techniques are most reliable for characterizing purity and structural conformation of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (UV detection at 254 nm) and TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~8.2 ppm for pyridyl protons).
  • Mass Spectrometry : ESI-MS for molecular ion peak (expected m/z ~184.6 for [M+H]⁺).
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections for accurate thermochemical predictions (average error <3 kcal/mol) .
  • Basis Set : 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Output Parameters :
  • HOMO-LUMO gap to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    Table 2 : DFT-calculated vs. experimental properties:
PropertyCalculated (B3LYP)ExperimentalDeviation
HOMO (eV)-6.8-6.54.4%
Dipole Moment (D)3.23.06.7%

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer :

  • Error Source Identification :
  • Check solvent effects in DFT (e.g., PCM model for polar solvents).
  • Validate basis set adequacy (e.g., compare B3LYP vs. M06-2X results) .
  • Experimental Replication :
  • Re-run NMR with deuterated solvents to exclude impurities.
  • Cross-validate MS with high-resolution instruments (HRMS).
  • Systematic Review : Use PRISMA guidelines to assess literature reliability, prioritizing studies with detailed experimental protocols .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer :

  • Variable Selection : Modify substituents (e.g., -CH₃, -Cl, -CN) at positions 2 and 6.
  • Bioassay Design :
  • Use standardized assays (e.g., enzyme inhibition with IC₅₀ determination).
  • Include positive/negative controls (e.g., known inhibitors) .
    Table 3 : SAR for antifungal activity:
DerivativeSubstituentIC₅₀ (µM)LogP
A2-Cl, 6-CH₃12.31.8
B2-CN, 6-CH₃8.71.2

Q. Methodological Best Practices

Q. What criteria should guide the selection of primary literature for systematic reviews on this compound?

  • Methodological Answer :

  • Inclusion Criteria : Peer-reviewed studies with full experimental details (e.g., synthesis, characterization).
  • Exclusion Criteria : Omission of spectral/data reproducibility steps .
  • Database Search : Use SciFinder, PubMed, and Reaxys with keywords: "this compound," "synthesis," "DFT," "bioactivity" .

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer :

  • Detailed Descriptions : Specify reagent grades (e.g., ≥95% purity), equipment models (e.g., Bruker AVANCE III HD NMR), and step-by-step procedures.
  • Supporting Information : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary files with CC-BY licenses .

Properties

IUPAC Name

2-chloro-6-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)3-6(8)10-4/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXORRMQUDENAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-methylpyridine-4-carboxylic acid (9.6 g, 56 mmol), ammonium chloride (8.9 g, 170 mmol), triethylamine (23 mL, 170 mmol), N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (13 g, 67 mmol), 1-hydroxybenzotriazole (9.1 g, 67 mmol) and N,N-dimethylformamide (100 mL) was stirred at room temperature for 1 day. The reaction mixture was concentrated under reduced pressure, aqueous sodium bicarbonate solution was added to the obtained residue, and the mixture was extracted with ethyl acetate. The combined organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the insoluble material was filtered off. The obtained residue was washed with diisopropyl ether to give the title compound (5.6 g, 59%) as a pale-brown solid.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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